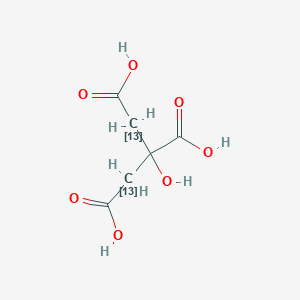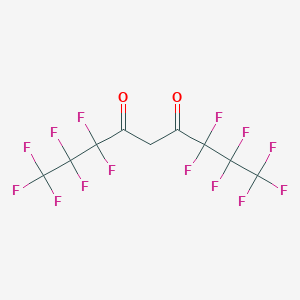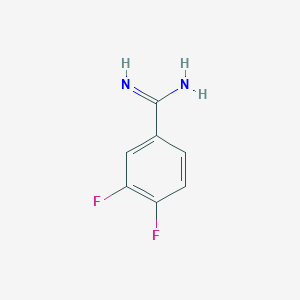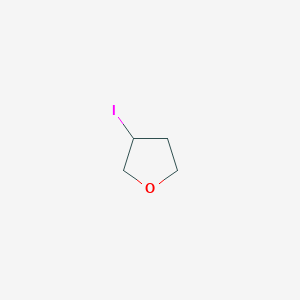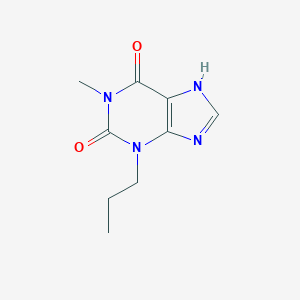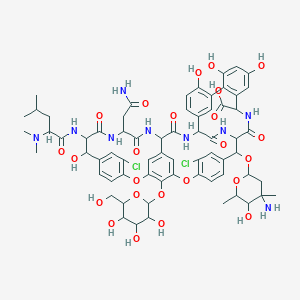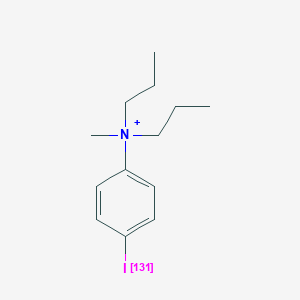
N,N-Dipropyl-4-iodophenyl-N-methylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dipropyl-4-iodophenyl-N-methylammonium, also known as DPI, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. DPI is a potent competitive inhibitor of the nicotinic acetylcholine receptor, which is a crucial component of the nervous system.
Mecanismo De Acción
N,N-Dipropyl-4-iodophenyl-N-methylammonium acts as a competitive inhibitor of the nicotinic acetylcholine receptor by binding to the receptor's agonist binding site. This prevents the binding of acetylcholine to the receptor, thereby inhibiting its activity. N,N-Dipropyl-4-iodophenyl-N-methylammonium has been shown to have a high affinity for the receptor, making it a potent inhibitor.
Biochemical and Physiological Effects:
N,N-Dipropyl-4-iodophenyl-N-methylammonium has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit muscle contraction by blocking the nicotinic acetylcholine receptor in muscle cells. N,N-Dipropyl-4-iodophenyl-N-methylammonium has also been shown to inhibit neurotransmitter release by blocking the receptor in neurons. In addition, N,N-Dipropyl-4-iodophenyl-N-methylammonium has been shown to have analgesic effects, possibly through its inhibition of the nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dipropyl-4-iodophenyl-N-methylammonium has several advantages for lab experiments. It is a potent inhibitor of the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. N,N-Dipropyl-4-iodophenyl-N-methylammonium is also relatively easy to synthesize, making it readily available for research. However, N,N-Dipropyl-4-iodophenyl-N-methylammonium has some limitations. It is not highly selective for the nicotinic acetylcholine receptor and can also inhibit other receptors. In addition, N,N-Dipropyl-4-iodophenyl-N-methylammonium has a short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving N,N-Dipropyl-4-iodophenyl-N-methylammonium. One area of research is the development of more selective inhibitors of the nicotinic acetylcholine receptor. This would allow for more precise studies of the receptor's function. Another area of research is the investigation of the role of the receptor in various diseases, such as Alzheimer's disease and Parkinson's disease. N,N-Dipropyl-4-iodophenyl-N-methylammonium could be a useful tool in these studies. Finally, the development of new synthetic methods for N,N-Dipropyl-4-iodophenyl-N-methylammonium could improve its availability for research.
Métodos De Síntesis
N,N-Dipropyl-4-iodophenyl-N-methylammonium can be synthesized through a three-step reaction process. The first step involves the reaction of 4-iodoaniline with formaldehyde to produce N-methyl-4-iodoaniline. The second step involves the reaction of N-methyl-4-iodoaniline with propyl bromide to produce N-methyl-N-propyl-4-iodoaniline. The final step involves the reaction of N-methyl-N-propyl-4-iodoaniline with methyl iodide to produce N,N-Dipropyl-4-iodophenyl-N-methylammonium.
Aplicaciones Científicas De Investigación
N,N-Dipropyl-4-iodophenyl-N-methylammonium has been widely used in scientific research as a tool to study the nicotinic acetylcholine receptor. It has been used to investigate the structure-activity relationship of the receptor and to study the effects of various ligands on the receptor. N,N-Dipropyl-4-iodophenyl-N-methylammonium has also been used to study the role of the receptor in various physiological processes, such as muscle contraction and neurotransmitter release.
Propiedades
Número CAS |
123723-79-5 |
|---|---|
Nombre del producto |
N,N-Dipropyl-4-iodophenyl-N-methylammonium |
Fórmula molecular |
C13H21IN+ |
Peso molecular |
322.22 g/mol |
Nombre IUPAC |
(4-(131I)iodanylphenyl)-methyl-dipropylazanium |
InChI |
InChI=1S/C13H21IN/c1-4-10-15(3,11-5-2)13-8-6-12(14)7-9-13/h6-9H,4-5,10-11H2,1-3H3/q+1/i14+4 |
Clave InChI |
QVVCTMPURJVQTD-UHFFFAOYSA-N |
SMILES isomérico |
CCC[N+](C)(CCC)C1=CC=C(C=C1)[131I] |
SMILES |
CCC[N+](C)(CCC)C1=CC=C(C=C1)I |
SMILES canónico |
CCC[N+](C)(CCC)C1=CC=C(C=C1)I |
Sinónimos |
I-DIM N,N-dipropyl-4-iodophenyl-N-methylammonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




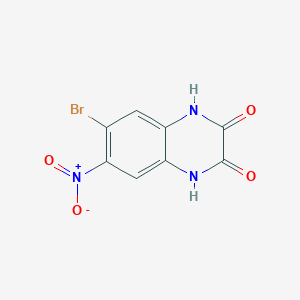


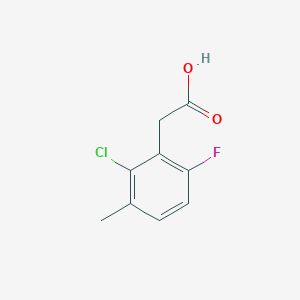
![5-[4-(Dimethylamino)phenyl]iminoquinolin-8-one;nickel(2+);diperchlorate](/img/structure/B53227.png)
![Carbamic acid, [2-[(1-methylethyl)thio]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53230.png)
